molecular formula C9H21Cl2N3O B2611261 N,N-Dimethyl-3-(piperazin-1-yl)propanamide (2HCl) CAS No. 1179364-81-8

N,N-Dimethyl-3-(piperazin-1-yl)propanamide (2HCl)

Cat. No. B2611261
M. Wt: 258.19
InChI Key: VDLCRZYXWIEQJI-UHFFFAOYSA-N
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Description

N,N-Dimethyl-3-(piperazin-1-yl)propanamide (2HCl) is a chemical compound with the following properties:



  • CAS Number : 89009-68-7

  • Molecular Weight : 185.27 g/mol

  • IUPAC Name : N,N-dimethyl-3-(1-piperazinyl)propanamide

  • InChI Code : 1S/C9H19N3O/c1-11(2)9(13)3-6-12-7-4-10-5-8-12/h10H,3-8H2,1-2H3



Molecular Structure Analysis

The compound’s molecular structure consists of a propanamide backbone with a piperazine ring attached. The N,N-dimethyl substituent enhances its pharmacological properties.



Chemical Reactions Analysis

N,N-Dimethyl-3-(piperazin-1-yl)propanamide may participate in various chemical reactions, including amidation, alkylation, and cyclization. These reactions can lead to the formation of derivatives with altered properties.



Physical And Chemical Properties Analysis


  • Physical State : Typically a solid or crystalline powder.

  • Solubility : Soluble in polar solvents like water and methanol.

  • Melting Point : Varies based on the salt form (e.g., dihydrochloride).

  • Stability : Sensitive to light, moisture, and extreme temperatures.


Safety And Hazards


  • Toxicity : Evaluate toxicity based on the specific compound and its intended use.

  • Handling Precautions : Follow standard laboratory safety protocols.

  • Environmental Impact : Dispose of waste properly.


Future Directions

Research avenues for N,N-Dimethyl-3-(piperazin-1-yl)propanamide include:



  • Pharmacological Studies : Investigate its potential therapeutic applications.

  • Structure-Activity Relationship (SAR) : Explore modifications for improved efficacy.

  • Formulation Development : Optimize delivery methods.


Remember that this analysis is based on available information, and further research is essential for a comprehensive understanding of this compound. For detailed references, consult relevant peer-reviewed papers1.


properties

IUPAC Name

N,N-dimethyl-3-piperazin-1-ylpropanamide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O.2ClH/c1-11(2)9(13)3-6-12-7-4-10-5-8-12;;/h10H,3-8H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDLCRZYXWIEQJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCN1CCNCC1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-3-(piperazin-1-yl)propanamide dihydrochloride

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